REACTION_CXSMILES
|
[C:1]([CH2:9][C:10](OCC)=O)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-][CH2:16][CH3:17].[Na+].C(Br)C=C>C(O)C.C(=O)(O)[O-].[Na+]>[C:2]1([C:1](=[O:8])[CH2:9][CH2:10][CH:16]=[CH2:17])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
38.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred magnetically
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for another 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the mixture was transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (200 mL×3)
|
Type
|
WASH
|
Details
|
The combined ether layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
resulting in a brownish oil
|
Type
|
CUSTOM
|
Details
|
Without further purification
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
from the extractions that
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (200 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |